Casein Kinase II Inhibitor IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

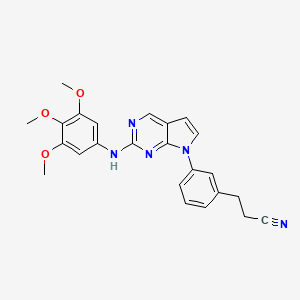

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVZKYOBQGDKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466376 | |

| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863598-09-8 | |

| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and chemical properties of Casein Kinase II Inhibitor IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of Casein Kinase II Inhibitor IV, a potent and selective inhibitor of CK2.

This compound, identified as 3-(3-(2-(3,4,5-Trimethoxy-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)propionitrile, is a cell-permeable, ATP-competitive inhibitor.[2] It was discovered through a high-throughput screen for small molecules that induce the differentiation of normal human epidermal keratinocytes (NHEKs).[3][4] This guide details its structure, chemical properties, biological activity, and the experimental protocols utilized for its characterization.

Structure and Chemical Properties

This compound is a pyrrolopyrimidine derivative with a complex aromatic structure. Its detailed chemical identifiers and properties are summarized below.

Chemical Structure

IUPAC Name: 3-(3-(2-(3,4,5-trimethoxyphenylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)propanenitrile

Molecular Formula: C₂₄H₂₃N₅O₃[5]

Molecular Weight: 429.47 g/mol [5]

Physicochemical Properties

The known physicochemical properties of this compound are presented in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 863598-09-8 | [5] |

| IC50 | 9 nM | [3][5] |

| Solubility | DMSO: 70 mg/mL (162.99 mM) | [4] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [3] |

| SMILES | N#CCCC1=CC=CC(N2C=CC3=CN=C(NC4=CC(OC)=C(OC)C(OC)=C4)N=C32)=C1 | [3] |

| InChI Key | KKVZKYOBQGDKIB-UHFFFAOYSA-N | - |

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of CK2.[3][5] Its primary reported biological effect is the induction of terminal differentiation in normal human epidermal keratinocytes (NHEKs).[4]

Treatment of NHEKs with this inhibitor leads to a time-dependent increase in the expression of key differentiation markers. Early markers such as keratins 1 and 10 are upregulated within 48 hours, while late-stage markers including involucrin (IVL), transglutaminase 1 (TGM1), loricrin, and filaggrin show increased expression at later time points (36-96 hours).[3][4] This demonstrates the inhibitor's ability to promote the maturation of epidermal progenitor cells.

The diagram below illustrates the workflow for assessing the inhibitor's effect on keratinocyte differentiation.

References

Target Specificity of Casein Kinase II Inhibitor IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase II (CK2) is a pleiotropic, constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth analysis of the target specificity of Casein Kinase II Inhibitor IV, commonly known as TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole). TBB is a potent and selective, ATP/GTP-competitive inhibitor of CK2.[3][4] This document summarizes its inhibitory profile against a panel of protein kinases, details experimental protocols for assessing its specificity, and visualizes its interaction with key signaling pathways.

Introduction to Casein Kinase II (CK2)

CK2 is a highly conserved protein kinase that exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] It phosphorylates a vast number of substrates, influencing critical cellular functions such as transcription, translation, and DNA repair.[1][5] Unlike many other kinases, CK2 is not regulated by second messengers and is considered to be constitutively active.[6] Its aberrant activity is linked to tumorigenesis through the promotion of cell proliferation and survival, and the suppression of apoptosis.[2][5]

CK2 is a central node in several major signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: CK2 can activate this pathway, which is crucial for cell growth and survival.[1]

-

NF-κB Pathway: CK2 is known to phosphorylate components of the NF-κB pathway, promoting pro-inflammatory and anti-apoptotic signals.[1]

-

JAK/STAT Pathway: CK2 can also modulate the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[1]

-

Wnt Signaling Pathway: CK2 activity has been reported to be activated following Wnt signaling.[5]

TBB (this compound): An Overview

TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole) is a cell-permeable small molecule that acts as a selective inhibitor of CK2.[4][7] It functions by competing with ATP and GTP for the nucleotide-binding site on the catalytic subunits of the kinase.[3][4] This competitive inhibition mechanism makes it a valuable tool for elucidating the physiological roles of CK2 and for investigating its potential as a therapeutic target.

Target Specificity and Potency of TBB

The selectivity of a kinase inhibitor is a critical parameter in drug development to minimize off-target effects. TBB has been extensively profiled against numerous protein kinases and has demonstrated remarkable selectivity for CK2.

Quantitative Inhibitory Activity

The inhibitory potency of TBB is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following tables summarize the quantitative data for TBB against CK2 and a selection of other kinases.

| Target Kinase | Source | IC50 (µM) | Reference |

| Casein Kinase 2 (CK2) | Rat Liver | 0.9 | [3][4] |

| Casein Kinase 2 (CK2) | Human Recombinant | 1.6 | [4][8] |

| Casein Kinase 2 (CK2) | Rat Liver | 0.15 | [8] |

Table 1: Inhibitory Potency of TBB against Casein Kinase 2.

| Off-Target Kinase | IC50 (µM) | Fold Selectivity vs. CK2 (human, 1.6 µM) | Reference |

| Phosphorylase Kinase | 8.7 | ~5.4 | [8] |

| Glycogen Synthase Kinase 3β (GSK3β) | 11.2 | ~7.0 | [8] |

| Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A | 15.6 | ~9.8 | [3][8] |

| PIM1 | 1.04 | ~0.65 | [8] |

| PIM2 | 4.3 | ~2.7 | [8] |

| PIM3 | 0.86 | ~0.54 | [8] |

| DYRK1a | 4.36 | ~2.7 | [8] |

| DYRK2 | 0.99 | ~0.62 | [8] |

Table 2: Inhibitory Profile of TBB against a Panel of Off-Target Kinases.

As the data indicates, TBB exhibits one to two orders of magnitude greater selectivity for CK2 compared to most other kinases tested.[3][4]

Ki Values for CK2 Subunits

TBB shows modest discrimination between the different catalytic subunits of the CK2 holoenzyme.

| CK2 Subunit | Ki (nM) | Reference |

| α2β2 | 80 - 210 | [4][7] |

| αα'β2 | 80 - 210 | [4][7] |

| α'2β2 | 80 - 210 | [4][7] |

Table 3: Inhibitor Constants (Ki) of TBB for different CK2 holoenzyme forms.

Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. This section details common methodologies for assessing the inhibitory activity of compounds like TBB.

In Vitro Kinase Inhibition Assay (Radiometric)

This is considered the "gold standard" for quantifying kinase activity.[9] It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Purified recombinant CK2 enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

TBB stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, purified CK2 enzyme, and the peptide substrate.

-

Inhibitor Addition: Add serial dilutions of TBB (or DMSO as a vehicle control) to the reaction tubes.

-

Initiation: Start the reaction by adding the [γ-³²P]ATP solution. The final ATP concentration should be close to the Km of CK2 for ATP to accurately determine the IC50.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.

-

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity for each TBB concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the TBB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for CK2 Activity (Jurkat Cell Viability - MTT Assay)

This assay assesses the effect of TBB on the viability of a cell line known to be sensitive to CK2 inhibition, such as Jurkat cells.[10] A reduction in cell viability can be an indirect measure of the inhibitor's efficacy in a cellular context.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

TBB stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of TBB (or DMSO as a vehicle control) to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each TBB concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the TBB concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact of TBB

Diagrams can aid in understanding the complex interactions of CK2 and the workflow for assessing its inhibitors.

Caption: Key signaling pathways regulated by CK2 and inhibited by TBB.

Caption: General workflow for determining kinase inhibitor specificity.

Caption: Logical relationship of TBB's target selectivity.

Conclusion

This compound (TBB) is a highly selective and potent inhibitor of CK2. The quantitative data from various kinase profiling studies consistently demonstrate its preferential binding to CK2 over a wide range of other protein kinases. The experimental protocols provided in this guide offer a framework for researchers to independently verify and further explore the specificity of TBB and other kinase inhibitors. The high degree of selectivity makes TBB an invaluable research tool for dissecting the complex roles of CK2 in cellular physiology and pathology, and a promising scaffold for the development of targeted therapeutics. Future research should continue to explore the full kinome-wide specificity of TBB and its derivatives to fully understand their therapeutic potential and potential for off-target effects.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. assayquant.com [assayquant.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

In vivo and in vitro effects of Casein Kinase II Inhibitor IV

An In-depth Technical Guide on the In Vivo and In Vitro Effects of Casein Kinase II Inhibitor IV (4,5,6,7-Tetrabromobenzotriazole)

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to a vast array of cellular processes.[1][2] It plays a critical role in cell growth, proliferation, survival, and apoptosis suppression.[1][3][4] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] Due to its ubiquitous nature and its involvement in maintaining cell viability, dysregulation of CK2 activity is frequently associated with various diseases, most notably cancer, where it is often overexpressed.[4][5][6][7] This has positioned CK2 as a significant target for therapeutic intervention.

Among the extensively studied inhibitors of CK2 is 4,5,6,7-tetrabromobenzotriazole (TBB), a potent, selective, and cell-permeable small molecule. While sometimes referred to by different names in catalogues, such as Casein Kinase II Inhibitor I, its chemical structure is well-defined. This document will refer to TBB as a representative and thoroughly characterized Casein Kinase II inhibitor, providing a comprehensive overview of its effects both in vitro and in vivo. TBB functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits and preventing the phosphorylation of its numerous substrates.[4][8] This guide details its biochemical and cellular activities, its efficacy in preclinical models, and the experimental protocols used for its evaluation.

In Vitro Effects

The in vitro activity of TBB has been extensively characterized through biochemical assays against the purified enzyme and in various cell-based models to determine its effects on cell viability, apoptosis, and specific signaling pathways.

Biochemical Activity and Selectivity

TBB is a highly selective inhibitor for CK2. Kinase profiling assays have demonstrated that while TBB potently inhibits CK2, its effect on other kinases is significantly lower, often with IC50 values that are orders of magnitude higher.[8][9] This selectivity is crucial for its use as a specific tool to probe CK2 function.

Table 1: In Vitro Kinase Selectivity Profile of TBB

| Kinase | Species | IC50 (µM) | Notes |

|---|---|---|---|

| CK2 | Rat Liver | 0.15 | ATP-competitive inhibitor.[8] |

| CK2 | Human | 0.9 - 1.6 | Measured at 100 µM ATP.[8][9] |

| PIM1 | - | 1.04 | - |

| PIM3 | - | 0.86 | - |

| DYRK2 | - | 0.99 | - |

| PIM2 | - | 4.3 | - |

| DYRK1a | - | 4.36 | - |

| HIPK3 | - | 4.9 | - |

| HIPK2 | - | 5.3 | - |

| PKD1 | - | 5.9 | - |

| Phosphorylase Kinase | - | 8.7 | Moderately inhibited.[8] |

| GSK3β | - | 11.2 | Moderately inhibited.[8] |

| CDK2 | - | 14 - 15.6 | Moderately inhibited.[8] |

Data compiled from multiple sources.[8]

Cellular Effects

In cultured cells, TBB has been shown to inhibit endogenous CK2 activity, leading to reduced cell viability, induction of apoptosis, and alterations in the cell cycle across a variety of cancer cell lines.[10][11]

Table 2: In Vitro Effects of TBB on Human Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration / IC50 | Reference |

|---|---|---|---|---|

| Jurkat | T-cell Leukemia | Induces apoptosis | DC50: 17 µM (24 hrs) | [8][11] |

| HT29(US) | Colon Cancer | Decreased viability, induced apoptosis | Significant at ≥80 µM | [10] |

| SW-480 | Colon Cancer | Decreased viability | Significant at 100 µM | [10] |

| DLD-1 | Colon Cancer | Decreased viability | Significant at 100 µM | [10] |

| ZR-75 | Breast Cancer | Decreased viability | Significant at 100 µM | [10] |

| PC-3 | Prostate Cancer | Diminished viability | 60 µM | [8] |

| Huh-5-2 | Hepatocellular Carcinoma | Antiviral (HCV) | EC50: 40 µM |[8] |

Mechanism of Action and Signaling Pathways

CK2 is a master regulator that influences multiple signaling pathways crucial for cell survival and proliferation.[2][5] By inhibiting CK2, TBB disrupts these pro-survival signals. The primary pathways affected include PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[3][5][12] Inhibition of CK2 prevents the phosphorylation of key components in these cascades, leading to reduced oncogenic signaling and promoting apoptosis. For example, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, thereby activating the PI3K/Akt pathway; TBB can reverse this effect.[3][13] Similarly, CK2 can promote NF-κB activation by phosphorylating IκBα; TBB treatment can block this, leading to the suppression of NF-κB target genes.[3]

Caption: Key signaling pathways regulated by Protein Kinase CK2 and targeted by TBB.

In Vivo Effects

The efficacy of TBB has also been evaluated in animal models for various conditions, including cancer and neurological disorders. These studies provide crucial insights into its therapeutic potential, bioavailability, and physiological impact.

Efficacy in Animal Models

In a mouse model of oxygen-induced retinopathy, TBB treatment was shown to reduce retinal neovascularization by approximately 60%, highlighting its anti-angiogenic potential.[8] In a rat model of chronic temporal lobe epilepsy, chronic oral administration of TBB augmented the slow afterhyperpolarizing potential (sAHP), a key mechanism of neuronal inhibition, and successfully prevented epileptiform activity.[14] This suggests a potential anticonvulsive role for CK2 inhibitors.

Table 3: In Vivo Efficacy of TBB in Animal Models

| Model | Disease | Administration | Dosage | Outcome | Reference |

|---|---|---|---|---|---|

| Mouse | Oxygen-Induced Retinopathy | - | 60 mg/kg per day (6 days) | ~60% reduction in retinal neovascularization. | [8] |

| Rat | Pilocarpine-induced Epilepsy | Oral | - (4 days) | Increased sAHP current; abolished epileptiform discharges. |[14][15] |

Experimental Protocols

A systematic workflow is essential for characterizing the effects of a CK2 inhibitor. This involves a series of in vitro experiments to determine its potency, cellular effects, and mechanism of action.

Caption: A stepwise workflow for the in vitro evaluation of CK2 inhibitors like TBB.

In Vitro CK2 Kinase Assay

This protocol measures the direct inhibitory effect of TBB on CK2's phosphotransferase activity.

-

Objective: To determine the IC50 value of TBB against CK2.

-

Materials:

-

Recombinant human CK2 enzyme.

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-³²P]ATP.

-

TBB dissolved in DMSO.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

P81 phosphocellulose paper or similar binding matrix.

-

10% Trichloroacetic acid (TCA) for washing.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.

-

Add serial dilutions of TBB (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10-100 µM).[16]

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).[17]

-

Stop the reaction by spotting an aliquot of the mixture onto P81 paper.[17]

-

Wash the P81 papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.[16][17]

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each TBB concentration relative to the control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of TBB on cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Objective: To determine the cytotoxic effect of TBB on cancer cells.

-

Materials:

-

Human cancer cell lines (e.g., Jurkat, HT-29).

-

96-well culture plates.

-

Complete culture medium.

-

TBB stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

-

Treat the cells with a range of TBB concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[18]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]

-

Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization buffer to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of proteins downstream of CK2 following inhibitor treatment.

-

Objective: To confirm the on-target effect of TBB within cells by analyzing CK2 substrate phosphorylation.

-

Materials:

-

Cells treated with TBB or vehicle.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Treat cells with TBB at the desired concentration and time.

-

Lyse the cells in ice-cold RIPA buffer.[18]

-

Determine the protein concentration of the lysates.[18]

-

Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE.[18]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.[18]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detect the protein bands using a chemiluminescent substrate and capture the image.[18]

-

Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein levels between treated and untreated samples.

-

Conclusion

This compound, exemplified by the well-characterized compound 4,5,6,7-tetrabromobenzotriazole (TBB), is a potent and selective tool for investigating the myriad functions of CK2. In vitro studies have established its ability to directly inhibit CK2's enzymatic activity, leading to decreased viability and increased apoptosis in a wide range of cancer cell lines by disrupting critical pro-survival signaling pathways. In vivo, TBB has demonstrated therapeutic potential in models of angiogenesis and epilepsy, underscoring the systemic importance of CK2. The methodologies outlined in this guide provide a robust framework for the continued evaluation of TBB and other CK2 inhibitors, which remain promising candidates for further drug development, particularly in the field of oncology.

References

- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Casein Kinase 2 Signaling in White Matter Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo treatment with the casein kinase 2 inhibitor 4,5,6,7- tetrabromotriazole augments the slow afterhyperpolarizing potential and prevents acute epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo treatment with the casein kinase 2 inhibitor 4,5,6,7‐tetrabromotriazole augments the slow afterhyperpolarizing potential and prevents acute epileptiform activity | Semantic Scholar [semanticscholar.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to Signaling Pathways Modulated by Casein Kinase II Inhibitor IV (TBB)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes.[1][2] Its ubiquitous expression and pleiotropic nature, phosphorylating hundreds of substrates, position it as a master regulator in cell signaling.[2][3] Dysregulation of CK2 activity, particularly its overexpression, is frequently associated with various cancers, where it promotes cell proliferation, survival, and suppresses apoptosis.[4][5][6] This has established CK2 as a significant therapeutic target in oncology.[2][7]

This technical guide focuses on Casein Kinase II Inhibitor IV, 4,5,6,7-tetrabromobenzotriazole (TBB), a potent and selective ATP-competitive inhibitor used extensively to probe CK2 function.[8][9] We will provide an in-depth analysis of the core signaling pathways affected by TBB, including the induction of apoptosis and the modulation of the NF-κB and PI3K/Akt survival pathways. This document includes quantitative data on inhibitor efficacy, detailed experimental protocols for assessing CK2 inhibition, and visual diagrams of the implicated pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction to Casein Kinase II (CK2)

Casein Kinase II (CK2) is a tetrameric holoenzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[10] A key feature of CK2 is its constitutive activity, which is not dependent on second messengers or specific phosphorylation events, unlike most other protein kinases.[9][11] This inherent activity allows it to act as a central node in a vast number of signaling networks.

CK2's functions are extensive, involving it in cell cycle control, DNA repair, transcription, and translation.[10][12][13] Crucially, CK2 is a potent suppressor of apoptosis.[14] It protects cells from programmed cell death by phosphorylating key proteins in apoptotic pathways, thereby blocking caspase activity.[10] This anti-apoptotic function, combined with its role in promoting cell growth and proliferation, makes its elevated activity a hallmark of many cancers, contributing to tumorigenesis and drug resistance.[11][15]

Core Signaling Pathways Modulated by CK2 Inhibitor IV (TBB)

The inhibition of CK2 by 4,5,6,7-tetrabromobenzotriazole (TBB) provides a powerful tool to dissect its role in cellular signaling. TBB acts by competing with ATP for the binding pocket on the catalytic subunits, thereby preventing the phosphorylation of CK2 substrates.[2][8] This intervention triggers significant downstream effects, primarily by reversing CK2's pro-survival functions.

Induction of Apoptosis

One of the most significant consequences of CK2 inhibition is the induction of apoptosis, particularly in cancer cells.[16][17] CK2 normally confers resistance to apoptosis by phosphorylating proteins at sites adjacent to their caspase cleavage domains, rendering them poor substrates for these executioner proteases.[18]

Key substrates in this anti-apoptotic mechanism include:

-

Bid and Max: Phosphorylation by CK2 protects these pro-apoptotic proteins from caspase-mediated cleavage.[18]

-

HS1 (Haematopoietic Lineage Cell-specific Protein 1): CK2-mediated phosphorylation of HS1 makes it refractory to cleavage by caspase-3.[18]

Treatment with TBB inhibits this protective phosphorylation, allowing caspases to cleave these substrates and initiate the apoptotic cascade.[18][19] Furthermore, CK2 inhibition can trigger apoptosis through the endoplasmic reticulum (ER) stress response, leading to the upregulation of Death Receptor 5 (DR5) and subsequent activation of extrinsic apoptosis.[16]

Downregulation of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of pro-inflammatory and pro-survival signaling that is often aberrantly activated in cancer.[20] In the canonical pathway, the NF-κB p50/p65 dimer is held inactive in the cytoplasm by an inhibitor protein, IκB.[21] Activation by stimuli like TNF-α leads to the phosphorylation of IκB by the IκB kinase (IKK) complex, targeting it for degradation.[20][21] This releases p50/p65 to translocate to the nucleus and activate target gene expression.

CK2 is a key upstream activator of this pathway, contributing to aberrant NF-κB activity through the phosphorylation and activation of IKK.[20] By inhibiting CK2 with TBB, the activation of IKK is suppressed, preventing IκB degradation and trapping the NF-κB complex in the cytoplasm, thereby shutting down this critical survival pathway.[22][23]

References

- 1. Casein kinase 2 (CK2) family - Creative Enzymes [creative-enzymes.com]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

- 10. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 11. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Casein Kinase 2 (CK2) for the Progression of Cell Cycle and Growth Control [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. scienceopen.com [scienceopen.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Role of Casein Kinase II Inhibitor IV in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of cancer types.[1] A key hallmark of its oncogenic activity is the potent suppression of apoptosis, or programmed cell death, thereby contributing to tumor growth and resistance to therapy.[2][3] CK2 exerts its anti-apoptotic effects through the phosphorylation of numerous substrates involved in both the intrinsic and extrinsic cell death pathways.[1] Consequently, CK2 has emerged as a promising therapeutic target in oncology.[2] This technical guide provides an in-depth examination of the mechanisms through which CK2 inhibitor IV, 4,5,6,7-tetrabromobenzotriazole (TBB), induces apoptosis. We will explore the core signaling pathways modulated by TBB, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for professionals engaged in apoptosis research and the development of novel anti-cancer therapeutics.

The Anti-Apoptotic Role of Casein Kinase II (CK2)

CK2 is a constitutively active enzyme that promotes cell survival through a multi-pronged strategy aimed at inhibiting the cellular apoptosis machinery.[3][4] Its primary mechanism involves the direct phosphorylation of key proteins within the apoptotic cascade, rendering them inactive or targeting them for degradation.

Key Anti-Apoptotic Functions of CK2:

-

Inhibition of the Intrinsic (Mitochondrial) Pathway: CK2 targets several members of the B-cell lymphoma 2 (Bcl-2) protein family.[5] It can phosphorylate the pro-apoptotic protein Bid, which inhibits its cleavage by caspase-8 into its active form, tBid.[1][6] This prevents tBid from translocating to the mitochondria to activate Bax and Bak, thus blocking the release of cytochrome c.[1] Furthermore, CK2 can stabilize anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5]

-

Suppression of Caspase Activity: Caspases are the central executioners of apoptosis. CK2 can directly phosphorylate and inhibit procaspases, such as procaspase-2 and procaspase-3, preventing their activation.[1][6] It also enhances the function of ARC (apoptosis repressor with caspase recruitment domain), a known caspase inhibitor.[7]

-

Modulation of Pro-Survival Signaling Pathways: CK2 activates major pro-survival pathways, including PI3K/Akt and NF-κB.[4][8] By activating Akt, CK2 promotes the phosphorylation and inactivation of pro-apoptotic targets.[1] Its activation of NF-κB, often by phosphorylating the inhibitor IκBα, leads to the transcription of anti-apoptotic genes.[4]

-

Regulation of Tumor Suppressors: CK2 can phosphorylate and negatively regulate the function of critical tumor suppressors like p53 and PTEN, further tilting the cellular balance away from apoptosis.[6][8]

CK2 Inhibitor IV (TBB) and the Induction of Apoptosis

4,5,6,7-tetrabromobenzotriazole (TBB) is a potent and highly selective, ATP-competitive inhibitor of the CK2 catalytic subunits.[2][9] By blocking the kinase activity of CK2, TBB effectively reverses its anti-apoptotic functions and robustly induces programmed cell death in a wide variety of cancer cell lines.[6][9]

The induction of apoptosis by TBB is dose- and time-dependent.[10] Treatment of cancer cells with TBB leads to the activation of the mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria, followed by the activation of the caspase cascade.[9] This culminates in the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[9]

Quantitative Data on TBB-Induced Apoptosis

Studies have consistently demonstrated the efficacy of TBB in reducing cell viability and inducing apoptosis across various cancer cell lines. The data presented below are representative of typical findings.

Table 1: Effect of TBB on Cancer Cell Viability This table summarizes the reduction in cell viability after treatment with 100 µM TBB for 24 hours, as determined by an MTS assay.

| Cell Line | Cancer Type | % Reduction in Viability (Mean ± SD) |

| HT29(US) | Colon Cancer | 55 ± 5% |

| SW-480 | Colon Cancer | 60 ± 7% |

| DLD-1 | Colon Cancer | 50 ± 6% |

| ZR-75 | Breast Cancer | 45 ± 8% |

| Data synthesized from findings reported in related studies.[11] |

Table 2: Dose-Dependent Effects of CK2 Inhibitors This table shows the half-maximal inhibitory concentration (IC50) for the CK2 inhibitor DMAT (a close analog of TBB) in various cancer cell lines, illustrating the potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 of DMAT (µM) |

| U937 | Lymphoma | 6 - 12 |

| HeLa | Cervical Cancer | 0.2 - 0.3 |

| MDA-MB-468 | Breast Cancer | 6 |

| MCF7 | Breast Cancer | 10 |

| MDA-MB-231 | Breast Cancer | 20 |

| Data adapted from a study on the CK2 inhibitor DMAT.[12] |

Experimental Protocols

This section provides standardized protocols for key assays used to evaluate the pro-apoptotic effects of CK2 Inhibitor IV.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]

-

Treatment: Prepare serial dilutions of TBB in complete culture medium. Remove the old medium from the cells and add 100 µL of the TBB-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.[13]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.[6]

-

Solubilization (for MTT): If using MTT, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[6]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from blank wells.

Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[14]

Methodology:

-

Cell Preparation: Induce apoptosis by treating cells with TBB for a specified time. Harvest both adherent and floating cells.[15]

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[15]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

-

Flow Cytometry: Analyze the samples on a flow cytometer immediately.

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis, such as caspases and PARP.

Methodology:

-

Protein Extraction: After treatment with TBB, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptotic marker (e.g., cleaved caspase-3, total caspase-3, cleaved PARP) overnight at 4°C.[19]

-

Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[19]

-

Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[19][20]

Conclusion

Protein Kinase CK2 is a critical node in the regulation of cell survival, and its inhibition represents a validated strategy for inducing apoptosis in cancer cells. CK2 Inhibitor IV (TBB) effectively triggers programmed cell death by dismantling the pro-survival shields erected by CK2, primarily through the activation of the intrinsic mitochondrial pathway and subsequent caspase cascade. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug developers. Further investigation into CK2 inhibitors, both alone and in combination with other anti-cancer agents, holds significant promise for the development of more effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

- 10. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. benchchem.com [benchchem.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of Casein Kinase II Inhibitor IV in Combating Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[2] Dysregulation of CK2 activity is frequently observed in a wide range of cancers, including breast, prostate, lung, and various hematological malignancies, where its overexpression is often associated with poor prognosis.[1][3] This has positioned CK2 as a promising therapeutic target in oncology.[1][2]

This technical guide focuses on Casein Kinase II Inhibitor IV, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB), a potent and selective, ATP/GTP competitive inhibitor of CK2.[4][5] We will delve into its mechanism of action, its effects on cancer cell proliferation through the modulation of key signaling pathways, and provide detailed experimental protocols for its application in in vitro cancer cell proliferation studies.

Quantitative Data on the Efficacy of CK2 Inhibitor IV (TBB)

The efficacy of TBB in inhibiting cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The IC50 values for TBB can vary depending on the cancer cell line and the duration of treatment.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Rat Liver | - | 0.15 | Not Specified | [4] |

| Human | Jurkat | Not Specified (endogenous CK2 inhibited) | Not Specified | [6] |

| Human Prostate Cancer | PC-3 | Not Specified (viability affected) | Not Specified | [4] |

| Human Colon Cancer | HT29(US), SW-480, DLD-1 | Not Specified (viability significantly decreased at 100µM) | 24 | [7] |

| Human Breast Cancer | ZR-75 | Not Specified (viability significantly decreased at 100µM) | 24 | [7] |

Note: The provided table summarizes available data. IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay.

Core Signaling Pathways Modulated by CK2 and its Inhibition by TBB

CK2 is a key regulator of several pro-survival and proliferative signaling cascades that are often hyperactive in cancer cells. TBB exerts its anti-proliferative effects by inhibiting CK2 and consequently downregulating these pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, survival, and metabolism. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt, a central kinase in this pathway.[8][9] Furthermore, CK2 can phosphorylate and inactivate PTEN, a tumor suppressor that antagonizes PI3K signaling.[3] Inhibition of CK2 by TBB leads to decreased Akt phosphorylation and a subsequent reduction in downstream mTOR signaling, ultimately leading to decreased cell proliferation and survival.[10][11]

Caption: The PI3K/Akt/mTOR signaling pathway and points of CK2 intervention.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. CK2 can promote NF-κB activation by phosphorylating IκBα, the inhibitory protein of NF-κB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[3][12] By inhibiting CK2, TBB can prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival functions.[3]

Caption: The NF-κB signaling pathway and the inhibitory action of TBB.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CK2 Inhibitor IV on cancer cell lines and calculating the IC50 value.[6]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

CK2 Inhibitor IV (TBB)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[6]

-

Inhibitor Treatment: Prepare serial dilutions of TBB in complete culture medium. A broad range of concentrations (e.g., 0.1 to 100 µM) is recommended for initial experiments.[6] Remove the old medium and add 100 µL of the medium containing different concentrations of TBB. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value using appropriate software.[6]

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for Phosphorylated Proteins

This protocol is to assess the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets, such as Akt.[6]

Materials:

-

Cancer cells treated with TBB

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.[6]

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.[6]

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for the quantitative analysis of apoptosis induced by CK2 inhibition.[6]

Materials:

-

Cancer cells treated with TBB

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells after TBB treatment.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

CK2 Inhibitor IV (TBB) has demonstrated significant potential as a tool for studying cancer cell proliferation and as a lead compound for the development of novel anti-cancer therapeutics. Its ability to modulate key oncogenic signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, underscores the critical role of CK2 in cancer biology. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of TBB in various cancer models. Further research into the in vivo efficacy and safety of TBB and other CK2 inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 3. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Molecular weight and formula of CK2 Inhibitor IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CK2 Inhibitor IV, a potent and selective inhibitor of Casein Kinase 2 (CK2). This document details its chemical properties, biological activity, and the key signaling pathways it modulates, with a focus on its role as an inducer of keratinocyte differentiation. Detailed experimental protocols and visual diagrams are provided to support researchers in their study of this compound.

Core Properties of CK2 Inhibitor IV

CK2 Inhibitor IV is a cell-permeable compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. It is distinguished by its high potency and selectivity for CK2.

| Property | Value |

| Molecular Formula | C₂₄H₂₃N₅O₃ |

| Molecular Weight | 429.47 g/mol |

| CAS Number | 863598-09-8 |

| Mechanism of Action | ATP-competitive inhibitor of Casein Kinase 2 |

| IC₅₀ | 9 nM |

| Biological Activity | Inducer of normal human keratinocyte (NHEK) differentiation (EC₅₀ = 100 nM) |

Signaling Pathways Modulated by CK2 Inhibitor IV

Protein Kinase CK2 is a pleiotropic serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes. In the context of keratinocyte differentiation, CK2 plays a critical regulatory role. Inhibition of CK2 by CK2 Inhibitor IV triggers a signaling cascade that promotes the differentiation of these epidermal cells.

The diagram below illustrates the signaling pathway influenced by the inhibition of CK2, leading to keratinocyte differentiation. CK2 normally phosphorylates and activates downstream targets that can suppress differentiation. By inhibiting CK2, this suppression is removed, leading to the activation of pathways that drive the expression of differentiation markers.

The Solubility and Stability of Casein Kinase II Inhibitor IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase II (CK2) is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[1][2] Its dysregulation is frequently implicated in tumorigenesis, making it a compelling target for cancer therapy.[3][4] Casein Kinase II Inhibitor IV, also known as 4,5,6,7-Tetrabromo-2-(1H)-benzotriazole (TBBz), is a potent and selective inhibitor of CK2.[5] Understanding the physicochemical properties of this inhibitor, particularly its solubility and stability, is paramount for its effective use in preclinical research and its potential development as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, detailed experimental protocols for their assessment, and an exploration of the core signaling pathways regulated by CK2.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and its suitability for various experimental and therapeutic applications. Poor solubility can lead to challenges in formulation, inaccurate dosing, and diminished bioavailability.

Quantitative Solubility Data

This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO).[6][7] However, its aqueous solubility is limited, a common characteristic of many small molecule kinase inhibitors.

| Solvent | Solubility | Concentration (mM) | Method | Notes |

| DMSO | 70 mg/mL[6] | 162.99[6] | Not Specified | Sonication is recommended to aid dissolution.[6] |

| Ethanol | Soluble to 20 mM[5] | 20 | Not Specified | |

| Aqueous Buffer (e.g., PBS) | Limited (Data not readily available) | - | - | Expected to be low due to the hydrophobic nature of the molecule. |

Table 1: Solubility of this compound

Experimental Protocols for Solubility Determination

To ascertain the aqueous solubility of this compound with precision, standardized experimental protocols are essential. The following are detailed methodologies for determining both kinetic and thermodynamic solubility.

This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.[1][8][9][10]

Principle: The precipitation of a compound out of solution results in the formation of fine particles that scatter light. A nephelometer measures this forward-scattered light, providing a quantitative measure of insolubility.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well microplates (clear bottom)

-

Nephelometer plate reader

-

Multichannel pipette or automated liquid handler

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Using a multichannel pipette or liquid handler, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 98 µL) of PBS, pH 7.4. This creates a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

-

Nephelometry Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3][6][11][12][13]

Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the supernatant is then measured after separating the undissolved solid.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS, pH 7.4. Ensure there is undissolved solid material at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method. A standard curve of the inhibitor at known concentrations should be used for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the inhibitor in the saturated solution (e.g., in µg/mL or µM).

Stability Profile

The stability of a compound in both solid and solution form is crucial for ensuring the reliability and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of potentially interfering byproducts.

General Stability and Storage Recommendations

-

Solid Form: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[7] For short-term storage, +4°C is appropriate.[5]

-

In Solvent: Stock solutions in DMSO should be stored at -80°C and are generally stable for up to one year.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For solutions prepared for immediate use, it is recommended to prepare them fresh. If a prepared solution is clear, it can be stored at 4°C for up to a week, though efficacy may decrease with prolonged storage.[7]

Experimental Protocol for a Comprehensive Stability Study

A stability-indicating HPLC method is the cornerstone of a robust stability study, as it can separate the parent compound from its degradation products.[14][15][16][17][18]

Principle: The inhibitor is subjected to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The rate and extent of degradation are monitored over time using a validated stability-indicating HPLC method.

Materials:

-

This compound

-

Solvents for stock solution (e.g., DMSO, acetonitrile, methanol)

-

Aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 4.5, borate buffer pH 9.0)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a diode array detector (DAD) or UV detector

-

pH meter

-

Temperature-controlled incubator

-

Photostability chamber

Procedure:

-

Develop a Stability-Indicating HPLC Method:

-

Select a suitable C18 column and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) to achieve good separation of the parent inhibitor from potential degradation products.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the inhibitor in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Incubate a solution of the inhibitor in 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the inhibitor with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the inhibitor to dry heat (e.g., 80°C).

-

Photostability: Expose a solid sample and a solution of the inhibitor to light according to ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies (as per ICH Q1A(R2)): [19]

-

Prepare solutions of the inhibitor in the desired formulation or buffer.

-

Store the samples under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

-

Data Analysis:

-

Quantify the remaining parent inhibitor and any degradation products at each time point using the validated HPLC method.

-

Determine the degradation kinetics and predict the shelf-life of the inhibitor under the tested conditions.

-

Casein Kinase II Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing a wide array of cellular signaling pathways.[3][9][16] Its primary role is often pro-survival and anti-apoptotic, making it a key player in cancer biology.[1][8][11]

Core Signaling Pathways Regulated by CK2

Caption: Core signaling pathways modulated by Casein Kinase II.

CK2 exerts its pro-survival effects through multiple mechanisms:

-

PI3K/Akt Pathway: CK2 can activate the PI3K/Akt signaling cascade, a key pathway that promotes cell survival and inhibits apoptosis.[10][11][16]

-

NF-κB Pathway: CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the transcription of anti-apoptotic genes.[3][16]

-

Wnt/β-catenin Pathway: CK2 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and development.[2]

-

ERK/MAPK Pathway: CK2 can phosphorylate ERK, promoting its nuclear import and subsequent activation of transcription factors involved in cell growth and differentiation.[4]

-

Direct Inhibition of Apoptosis: CK2 can directly phosphorylate and inhibit pro-apoptotic proteins such as caspases, thereby blocking the apoptotic cascade.[1][2][8]

Experimental and Logical Workflows

Experimental Workflow for Solubility and Stability Assessment

Caption: A generalized workflow for assessing the solubility and stability of a small molecule inhibitor.

Conclusion

This compound is a valuable tool for interrogating the function of CK2 in various biological systems. A thorough understanding and characterization of its solubility and stability are critical for its effective and reliable use in research and drug development. While highly soluble in DMSO, its aqueous solubility is limited, necessitating careful consideration in the design of in vitro and in vivo experiments. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability of this inhibitor under their specific experimental conditions. By adhering to these guidelines, researchers can ensure the quality and integrity of their data, ultimately advancing our understanding of CK2's role in health and disease.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. This compound | Casein Kinase | TargetMol [targetmol.com]

- 8. enamine.net [enamine.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. database.ich.org [database.ich.org]

Methodological & Application

Administration of Casein Kinase II Inhibitor IV (TBB) in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Casein Kinase II Inhibitor IV, chemically known as 4,5,6,7-Tetrabromobenzotriazole (TBB or TBBt), is a potent and selective, ATP/GTP-competitive inhibitor of CK2.[2][3] These application notes provide detailed protocols for the administration of TBB in rodent models, a critical step in the preclinical evaluation of its therapeutic potential.

Mechanism of Action and Signaling Pathways

CK2 exerts its influence by phosphorylating a vast number of substrate proteins, thereby modulating multiple signaling pathways crucial for cell survival and proliferation. TBB, by inhibiting CK2, can effectively disrupt these pathways. The primary signaling cascades affected by CK2 and consequently by TBB include:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key pro-survival kinase. It can also phosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. Inhibition of CK2 by TBB can, therefore, lead to decreased Akt activity and reduced cell survival.[4][5]

-

NF-κB Signaling Pathway: CK2 is known to phosphorylate IκB, the inhibitory subunit of NF-κB. This phosphorylation leads to the degradation of IκB and the subsequent activation of NF-κB, a transcription factor that promotes inflammation and cell survival. TBB can block this activation, leading to a pro-apoptotic cellular environment.[6][7]

-

Wnt/β-catenin Signaling Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and accumulation. This enhances the transcription of Wnt target genes, which are often involved in cell proliferation and differentiation. By inhibiting CK2, TBB can promote the degradation of β-catenin and suppress Wnt signaling.[8][9][10]

Data Presentation: In Vivo Administration of TBB

The following table summarizes key quantitative data from studies utilizing TBB in animal models.

| Parameter | Animal Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |

| Dose | Rat | 6 µmol/kg | Intraperitoneal (i.p.) | DMSO | Epilepsy | Bajorat et al., 2018 |

| Dose | Rat | Not specified | Oral | Not specified | Epilepsy | Brehme et al., 2014[11] |

| Dose | Mouse | 60 mg/kg/day | Not specified | PEG-Tween | Retinal Neovascularization | Ljubimov et al., 2004 |

| Dose | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | DMSO | Lung Cancer Xenograft | Chen et al., 2012[1] |

Experimental Protocols

Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Intraperitoneal (i.p.) Administration of TBB in Mice

This protocol is adapted from studies using TBB in mouse xenograft models.

Materials:

-

This compound (TBB, 4,5,6,7-Tetrabromobenzotriazole)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (27-30 gauge)

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

-

In a sterile tube, add 100 µL of DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween 80 and vortex to ensure complete mixing.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the solution until it is clear and homogenous.

TBB Solution Preparation (for a 50 mg/kg dose in a 20g mouse):

-

Calculate the required amount of TBB: For a 20g mouse, the dose is 1 mg.

-

Weigh 1 mg of TBB and dissolve it in a sufficient volume of the prepared vehicle to achieve the desired injection volume (typically 100-200 µL for a mouse). For example, to inject 100 µL, dissolve 1 mg of TBB in 100 µL of the vehicle.

-

Ensure TBB is completely dissolved. Gentle warming or sonication may be required. Prepare the solution fresh on the day of injection.

Administration Procedure:

-